Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester is an organic compound with the molecular formula C14H10N2O5 It is a derivative of benzoic acid and is characterized by the presence of a nitrobenzoyl group and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester typically involves the esterification of 4-[(4-nitrobenzoyl)amino]benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The product is then purified through techniques like recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and phenol using acidic or basic hydrolysis.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Reduction: 4-[(4-aminobenzoyl)amino]benzoic acid and phenol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release benzoic acid and phenol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrobenzoyl)amino]benzoic acid
- 4-Aminobenzoic acid
- 4-Nitrobenzoic acid
- Phenyl benzoate
Uniqueness
Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester is unique due to the presence of both a nitrobenzoyl group and a phenyl ester group, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it suitable for various applications in research and industry .
Properties
CAS No. |
69498-46-0 |
---|---|
Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
phenyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H14N2O5/c23-19(14-8-12-17(13-9-14)22(25)26)21-16-10-6-15(7-11-16)20(24)27-18-4-2-1-3-5-18/h1-13H,(H,21,23) |
InChI Key |
VEGKTPLHKRRUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.